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5-BROMO-1-HEXYL-1H-INDOLE
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Overview
Description
5-BROMO-1-HEXYL-1H-INDOLE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of a bromine atom at the 5-position and a hexyl group at the 1-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-BROMO-1-HEXYL-1H-INDOLE can be synthesized through several methods. One common approach involves the bromination of 1-hexylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-BROMO-1-HEXYL-1H-INDOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide; acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ethanol or THF.
Major Products:
Substitution Reactions: Formation of azido, cyano, or organometallic derivatives.
Oxidation Reactions: Formation of indole-2,3-diones.
Reduction Reactions: Formation of indolines.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including 5-bromo-1-hexyl-1H-indole, have shown promising anticancer properties. Research indicates that modifications at the C-5 position of the indole ring can enhance anticancer activity.
Case Study: Synthesis and Evaluation of 5-Brominated Indoles
A study synthesized several 5-brominated spiroindole derivatives and evaluated their biological activity against human tumor cell lines. The presence of bromine at the C-5 position was associated with increased anticancer activity, particularly against leukemia cell lines such as Jurkat and CEM. The synthesized compounds were characterized using NMR spectroscopy, confirming their structures and biological efficacy .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-Bromo-1-Hexyl | Jurkat | 12.5 | Induces apoptosis via G2/M arrest |
Spiroindole A | CEM | 10.0 | Disrupts microtubule dynamics |
Spiroindole B | Huh7 | 8.7 | Inhibits tubulin polymerization |
Antibacterial Properties
The antibacterial potential of indole derivatives has also been explored, particularly against Gram-negative bacteria. The synthesis of 5-bromoindole derivatives has led to compounds with notable antibacterial activity.
Case Study: Antibacterial Activity Assessment
A study synthesized a series of 5-bromoindole-2-carboxamides and evaluated their antibacterial efficacy against pathogens such as Klebsiella pneumoniae and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like gentamicin, indicating their potential as effective antibacterial agents .
Table 2: Antibacterial Activity of 5-Bromo-Indoles
Compound | Bacteria Tested | MIC (µg/mL) | Comparison to Standard |
---|---|---|---|
5-Bromo-2-Carboxamide A | E. coli | 0.35 | Higher than gentamicin |
5-Bromo-2-Carboxamide B | Pseudomonas aeruginosa | 0.75 | Comparable to ciprofloxacin |
Tubulin Inhibition
Indoles are recognized for their ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapy.
Case Study: Tubulin Targeting
Recent studies have highlighted the structure-activity relationship (SAR) of indole derivatives as inhibitors of tubulin polymerization. Compounds modified at the C-5 position have demonstrated potent inhibitory effects on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Table 3: Tubulin Inhibition Potency
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Modified Indole A | HeLa | 0.81 | Inhibits tubulin polymerization |
Modified Indole B | MDA-MB-231 | 0.57 | Disrupts microtubule integrity |
Drug Development Potential
The versatility of indole derivatives like this compound makes them suitable candidates for drug development across various therapeutic areas.
Case Study: Drug Design and Synthesis
Research has focused on designing novel indole-based compounds for treating conditions such as tuberculosis and cancer. The unique structural features of indoles allow for the development of analogs that can target specific biological pathways effectively .
Mechanism of Action
The mechanism of action of 5-BROMO-1-HEXYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The bromine atom and hexyl group influence the compound’s binding affinity and selectivity towards various biological receptors. The indole ring system allows for π-π interactions and hydrogen bonding with target proteins, affecting their function and activity .
Comparison with Similar Compounds
5-Bromoindole: Lacks the hexyl group, making it less hydrophobic and potentially altering its biological activity.
1-Hexylindole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
1-Hexyl-3-bromoindole: Bromine atom at the 3-position instead of the 5-position, leading to different chemical properties and reactivity.
Uniqueness: 5-BROMO-1-HEXYL-1H-INDOLE’s unique combination of a hexyl group and a bromine atom at specific positions on the indole ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1-hexylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c1-2-3-4-5-9-16-10-8-12-11-13(15)6-7-14(12)16/h6-8,10-11H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJSVSFCRZUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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